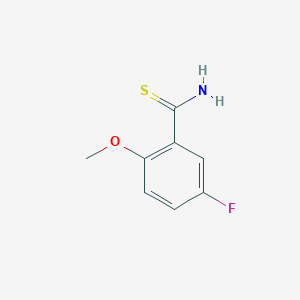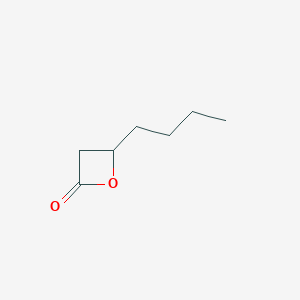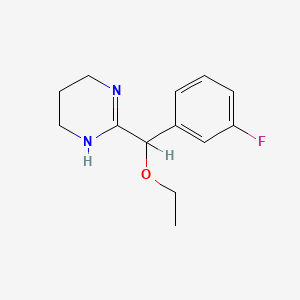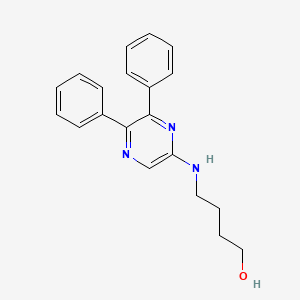
3-Hydroxy Methoxyfenozide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy Methoxyfenozide is a derivative of Methoxyfenozide, a broad-spectrum insecticide belonging to the diacylhydrazine class. It is primarily used to control various insect pests, including moths and butterflies, by mimicking the action of the molting hormone ecdysone, causing premature molting and death of the larvae .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy Methoxyfenozide involves several steps, including the preparation of intermediate compounds. One common method involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction typically requires solvents like methanol and reagents such as hydrochloric acid for extraction and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques like liquid chromatography and mass spectrometry .
化学反応の分析
Types of Reactions
3-Hydroxy Methoxyfenozide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .
科学的研究の応用
3-Hydroxy Methoxyfenozide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new insecticides.
Biology: Studied for its effects on insect physiology and development.
Medicine: Investigated for potential therapeutic applications due to its unique mechanism of action.
Industry: Used in agriculture to control pest populations and improve crop yields
作用機序
3-Hydroxy Methoxyfenozide exerts its effects by acting as an ecdysone agonist. It binds to the ecdysone receptor in insect larvae, triggering premature molting and ultimately leading to the death of the larvae. This mechanism involves the activation of specific molecular pathways that disrupt normal development and growth .
類似化合物との比較
Similar Compounds
Methoxyfenozide: The parent compound, also an ecdysone agonist.
Tebufenozide: Another diacylhydrazine insecticide with a similar mode of action.
Halofenozide: A related compound used for similar pest control applications
Uniqueness
3-Hydroxy Methoxyfenozide is unique due to its specific hydroxyl and methoxy functional groups, which enhance its binding affinity to the ecdysone receptor and improve its insecticidal activity. This makes it more effective in controlling resistant insect populations compared to other similar compounds .
特性
CAS番号 |
252720-16-4 |
|---|---|
分子式 |
C21H26N2O3 |
分子量 |
354.4 g/mol |
IUPAC名 |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-hydroxy-2-methylbenzohydrazide |
InChI |
InChI=1S/C21H26N2O3/c1-13-10-14(2)12-16(11-13)20(26)23(21(4,5)6)22-19(25)17-8-7-9-18(24)15(17)3/h7-12,24H,1-6H3,(H,22,25) |
InChIキー |
BFKZZXWIAWMKQB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



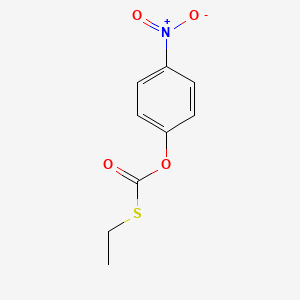



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13423754.png)
